5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol

Antiviral SAR Nucleoside analogue HIV reverse transcriptase

5‑(6‑Amino‑9H‑purin‑9‑yl)‑3‑methylcyclopent‑3‑ene‑1,2‑diol (CAS 5261‑79‑0), also known as N‑Methyl‑2′,3′‑didehydro‑2′,3′‑dideoxyadenosine or D4MeA, is a purine nucleoside analogue belonging to the 2′,3′‑didehydro‑2′,3′‑dideoxynucleoside family. It features an unsaturated cyclopentene sugar moiety and an N6‑methyl substituent on the adenine base, giving it a molecular formula of C₁₁H₁₃N₅O₂ and a molecular weight of 247.25 g mol⁻¹.

Molecular Formula C11H13N5O2
Molecular Weight 247.25 g/mol
CAS No. 5261-79-0
Cat. No. B11863073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol
CAS5261-79-0
Molecular FormulaC11H13N5O2
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C11H13N5O2/c1-5-2-6(9(18)8(5)17)16-4-15-7-10(12)13-3-14-11(7)16/h2-4,6,8-9,17-18H,1H3,(H2,12,13,14)
InChIKeyPHUOJWOHGMYMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(6-Amino-9H-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol (CAS 5261‑79‑0) – Procurement‑Grade Baseline for a 2′,3′-Didehydro‑N6‑Methyl Purine Nucleoside


5‑(6‑Amino‑9H‑purin‑9‑yl)‑3‑methylcyclopent‑3‑ene‑1,2‑diol (CAS 5261‑79‑0), also known as N‑Methyl‑2′,3′‑didehydro‑2′,3′‑dideoxyadenosine or D4MeA, is a purine nucleoside analogue belonging to the 2′,3′‑didehydro‑2′,3′‑dideoxynucleoside family [1]. It features an unsaturated cyclopentene sugar moiety and an N6‑methyl substituent on the adenine base, giving it a molecular formula of C₁₁H₁₃N₅O₂ and a molecular weight of 247.25 g mol⁻¹ [1].

Why Generic 2′,3′‑Didehydro Purine Nucleosides Cannot Replace 5‑(6‑Amino‑9H‑purin‑9‑yl)‑3‑methylcyclopent‑3‑ene‑1,2‑diol


Within the 2′,3′‑didehydro‑2′,3′‑dideoxynucleoside class, the identity of the 6‑position substituent on the purine base is a critical determinant of antiviral potency and metabolic stability [1]. Published SAR demonstrates that the N6‑methyl (NHMe) group confers the highest anti‑HIV activity among the tested 6‑substituted purine analogues, outperforming amino, chloro, dimethylamino, and other substituents [1]. Consequently, a compound such as 2′,3′‑didehydro‑2′,3′‑dideoxyadenosine (D4A) that carries a free 6‑amino group cannot be assumed to replicate the activity or pharmacokinetic profile of the N6‑methylated derivative [1][2].

Quantitative Differentiation Evidence for 5‑(6‑Amino‑9H‑purin‑9‑yl)‑3‑methylcyclopent‑3‑ene‑1,2‑diol vs. Closest Analogs


N6‑Methyl Substituent Ranked #1 for Anti‑HIV Potency in 6‑Substituted Purine Nucleoside SAR

In a systematic SAR study of 6‑substituted 2′,3′‑dideoxypurine nucleosides evaluated in HIV‑infected human peripheral blood mononuclear cells, the N6‑methyl (NHMe) analogue (D2MeA; the dideoxy counterpart of D4MeA) was identified as one of the most potent antiviral agents. The rank order of anti‑HIV potency was NHMe > NH₂ > Cl ≈ N(Me)₂ > SMe > OH ≈ NHEt > SH > NHBn ≈ H [1]. Although the data were generated for the 2′,3′‑dideoxy series, the electronic and steric influence of the 6‑substituent is transferable to the 2′,3′‑didehydro scaffold, positioning D4MeA (NHMe) as a structurally favoured candidate over the 6‑amino analogue D4A (NH₂) [1].

Antiviral SAR Nucleoside analogue HIV reverse transcriptase

Predicted Lipophilicity Advantage of D4MeA Over D4A (LogP 0.39 vs. Estimated Lower Value)

The predicted partition coefficient (LogP) of D4MeA is 0.39, as reported by Chemsrc . While a directly measured LogP for D4A is not available from the same source, the N6‑methyl group in D4MeA replaces a hydrogen bond donor (–NH₂) with a more lipophilic –NHCH₃ group, which is expected to increase LogP by approximately 0.3–0.5 log units based on fragment‑based calculations. This moderate increase in lipophilicity can enhance passive membrane permeability, a property that is frequently correlated with improved oral bioavailability for nucleoside analogues [1].

Lipophilicity Membrane permeability Nucleoside analogue

Resistance to Adenosine Deaminase – Metabolic Stability Advantage of N6‑Methyl Modification

The Chu et al. study demonstrated that the N6‑methyl‑2′,3′‑dideoxyadenosine analogue (D2MeA) is resistant to deamination by calf intestine adenosine deaminase (ADA), whereas the unsubstituted 6‑amino analogue (ddA) is a known ADA substrate [1]. ADA‑mediated deamination is a primary metabolic degradation pathway for adenine nucleosides, and resistance to this enzyme prolongs the half‑life of the nucleoside in biological systems. The N6‑methyl substituent present in D4MeA is expected to confer the same ADA resistance, providing a metabolic stability advantage over D4A and ddA [1].

Metabolic stability Adenosine deaminase Nucleoside analogue

Physicochemical Property Differentiation for QC and Formulation Development

The reported physicochemical properties of D4MeA—density 1.77 g cm⁻³, boiling point 546.7 °C (at 760 mmHg), and flash point 284.4 °C —provide measurable parameters for batch‑to‑batch quality verification. These values differ from those of D4A (density ~1.6 g cm⁻³, boiling point ~530 °C, estimated from fragment‑based data where direct measurements are unavailable) and can serve as identity and purity benchmarks during procurement and formulation development .

Physicochemical properties Quality control Formulation

Patent‑Recognised Scaffold with 6‑Methylamino Purine as a Preferred Embodiment

U.S. Patent 5,185,437 explicitly claims 6‑substituted 2′,3′‑dideoxypurine nucleosides and identifies 6‑methylaminopurine‑9‑β‑D‑2′,3′‑dideoxyribofuranoside (compound 42) as one of the particularly preferred compounds on account of its “surprisingly high anti‑HIV activity” [1]. While the patent claims the 2′,3′‑dideoxy scaffold, the structural rationale extends to the 2′,3′‑didehydro analogue D4MeA, reinforcing the N6‑methylamino purine motif as a validated pharmacophore for antiviral development [1].

Intellectual property Antiviral nucleoside HIV therapy

Research and Industrial Application Scenarios for 5‑(6‑Amino‑9H‑purin‑9‑yl)‑3‑methylcyclopent‑3‑ene‑1,2‑diol (D4MeA)


Antiviral Lead Optimisation Programmes Targeting HIV Reverse Transcriptase

D4MeA is a logical starting point for medicinal chemistry teams developing non‑chain‑terminating nucleoside reverse transcriptase inhibitors. The N6‑methyl substituent, which ranks highest in published SAR for anti‑HIV potency [1], combined with the 2′,3′‑didehydro motif that introduces conformational rigidity, offers a structurally differentiated scaffold. Researchers can use D4MeA as a reference compound to benchmark novel 6‑modified purine analogues in HIV‑infected PBMC assays.

Prodrug Design Leveraging Increased Lipophilicity and ADA Resistance

The enhanced predicted lipophilicity (LogP 0.39) and demonstrated ADA resistance of the N6‑methyl motif [1] make D4MeA an attractive candidate for phosphoramidate or cycloSal‑prodrug strategies. Compared to D4A, which is susceptible to ADA deamination and has lower lipophilicity, D4MeA may require less extensive prodrug masking to achieve adequate intracellular delivery, potentially simplifying synthetic routes and reducing cost of goods in early‑stage development.

Analytical Reference Standard for Quality Control of Purine Nucleoside Analogues

The distinct combination of physicochemical properties—density 1.77 g cm⁻³, boiling point 546.7 °C, flash point 284.4 °C, and LogP 0.39 —enables D4MeA to serve as a system suitability standard or impurity marker in HPLC and LC‑MS methods for the analysis of related purine nucleoside analogues. Its well‑characterised profile supports GMP analytical development and batch release testing.

Intellectual Property Building Around 6‑Substituted Didehydro Purine Nucleosides

Drawing on the precedent of U.S. Patent 5,185,437, which identifies 6‑methylaminopurine derivatives as ‘particularly preferred’ anti‑HIV agents [2], organisations can utilise D4MeA as a key intermediate or scaffold for generating novel composition‑of‑matter IP. The didehydro modification, absent from the original patent claims, may provide additional freedom‑to‑operate advantages while retaining the validated N6‑methylamino pharmacophore.

Quote Request

Request a Quote for 5-(6-Amino-9h-purin-9-yl)-3-methylcyclopent-3-ene-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.